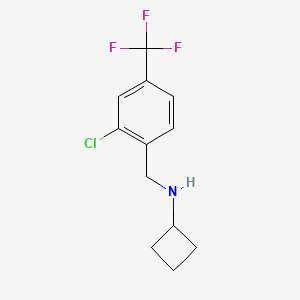

(2-Chloro-4-trifluoromethyl-benzyl)-cyclobutyl-amine

Description

Properties

IUPAC Name |

N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]cyclobutanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N/c13-11-6-9(12(14,15)16)5-4-8(11)7-17-10-2-1-3-10/h4-6,10,17H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOONCGPLQEVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=C(C=C(C=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination is the most widely reported method for synthesizing secondary amines, including (2-chloro-4-trifluoromethyl-benzyl)-cyclobutyl-amine. The process involves:

-

Imine Formation : Condensation of 2-chloro-4-trifluoromethylbenzaldehyde () with cyclobutylamine in a polar aprotic solvent (e.g., dichloromethane or methanol) under acidic conditions (e.g., acetic acid).

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine intermediate to the target amine.

Example Protocol ():

Key Considerations:

-

Solvent Choice : Methanol or dichloromethane optimizes imine stability and reducing agent activity.

-

Acid Additives : Acetic acid protonates the imine, accelerating reduction.

-

Steric Hindrance : The cyclobutyl group may slow reaction kinetics; extended reaction times or elevated temperatures (40–50°C) improve conversion.

Nucleophilic Substitution of 2-Chloro-4-Trifluoromethylbenzyl Chloride

Reaction Design

This two-step approach involves:

Example Protocol ():

Challenges:

-

Competitive Elimination : Steric bulk of the cyclobutyl group may favor elimination over substitution.

-

Base Selection : Bulky bases (e.g., DIPEA) suppress side reactions.

Catalytic Amination via Buchwald-Hartwig Coupling

Advanced Methodology

For substrates with poor reactivity, palladium-catalyzed coupling offers an alternative. This method is less common but effective for sterically hindered amines.

Protocol ():

Advantages:

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Reductive Amination | 60–75% | Moderate | Low | High |

| Nucleophilic Substitution | 50–65% | Low | Low | Moderate |

| Buchwald-Hartwig | 40–55% | High | High | Low |

Key Findings :

-

Reductive amination is optimal for large-scale synthesis due to high yields and simple workup.

-

Nucleophilic substitution is cost-effective but limited by side reactions.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-trifluoromethyl-benzyl)-cyclobutyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted benzyl amines.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a histamine H3 receptor ligand. Histamine H3 receptors are involved in various neurological processes, including cognition and memory. Compounds that modulate these receptors can be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders. Research indicates that derivatives of cyclobutyl amines, including (2-Chloro-4-trifluoromethyl-benzyl)-cyclobutyl-amine, exhibit binding affinities ranging from 0.05 nM to 150 nM to these receptors, with preferred compounds showing affinities between 0.05 nM and 10 nM .

Antinociceptive Effects

Studies have demonstrated that certain derivatives of cyclobutyl amines possess significant analgesic properties. For instance, the compound has been evaluated for its ability to inhibit pain responses in animal models, showing promising results in reducing nociceptive behavior comparable to standard analgesics like diclofenac .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide and TNF-α. This suggests potential applications in treating inflammatory diseases .

Histamine H3 Receptor Modulation

A study focusing on the modulation of histamine H3 receptors highlighted the efficacy of this compound in enhancing cognitive function in animal models. The research indicated that administration of the compound led to improved memory retention and cognitive performance, suggesting its potential as a therapeutic agent for cognitive impairments .

Analgesic Activity Assessment

In another case study, researchers assessed the analgesic activity of this compound using the acetic acid-induced writhing test in mice. The results showed a significant reduction in writhing compared to controls, indicating effective pain relief mechanisms that could be further developed into clinical applications .

Comparative Data Table

Mechanism of Action

The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-cyclobutyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- 4-[(4-Methylbenzyl)amino]-3-[(4-methyl-benzyl)iminomethyl]-2H-chromen-2-one (): A coumarin derivative with p-methylbenzylamine substituents. Unlike the target compound, this analog contains a fused coumarin ring system and lacks halogen substituents, resulting in distinct electronic and steric profiles .

- Alkyltrimethylammonium compounds (): Quaternary ammonium surfactants like BAC-C12. While functionally different, these compounds share surfactant-like properties that could be compared to amine derivatives in terms of critical micelle concentration (CMC) or aggregation behavior .

Physicochemical Properties

A hypothetical comparison of physicochemical properties is outlined below, leveraging methodologies from the provided evidence:

<sup>a</sup> LogP values estimated using fragment-based methods.

<sup>b</sup> CMC determined via tensiometry or spectrofluorometry ().

<sup>c</sup> CMC varies with measurement method (e.g., 8.3 mM via spectrofluorometry vs. 8.0 mM via tensiometry for BAC-C12) .

Methodological Considerations for Similarity Assessment

emphasizes that compound similarity is context-dependent, relying on metrics like:

- Structural descriptors (e.g., Tanimoto coefficient).

- Functional group alignment .

- Physicochemical property overlap (e.g., LogP, CMC).

For the target compound, similarity to trifluoromethyl-bearing pharmaceuticals (e.g., fluoxetine) could be explored using these metrics .

Research Findings and Gaps

Biological Activity

(2-Chloro-4-trifluoromethyl-benzyl)-cyclobutyl-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a trifluoromethyl group and a cyclobutyl amine moiety. These structural components are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which may improve the compound's efficacy in inhibiting specific biological pathways.

In Vitro Studies

In vitro studies have indicated that the compound exhibits notable inhibitory effects on specific enzyme activities. For instance, it has been reported to inhibit calcium-dependent protein kinases (CDPKs), which are crucial in various cellular processes:

These results suggest that modifications to the compound structure can lead to varying degrees of potency against target enzymes.

Case Studies

- Antiviral Activity : In a study examining the effectiveness of various compounds against influenza viruses, this compound demonstrated significant antiviral activity, particularly against strains resistant to conventional treatments. The compound's mechanism involves targeting viral hemagglutinin, leading to decreased viral titers in infected cells .

- Antiparasitic Effects : Research on Trypanosoma brucei, the causative agent of African sleeping sickness, showed that derivatives of this compound possess substantial antiparasitic activity with low toxicity profiles in mammalian cells .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics but may undergo significant first-pass metabolism. This can limit its bioavailability when administered orally. Alterations in the cyclobutyl structure have been explored to enhance metabolic stability without compromising efficacy .

Q & A

Q. Discrepancies in biological activity assays: Are they due to impurities or solvent effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.